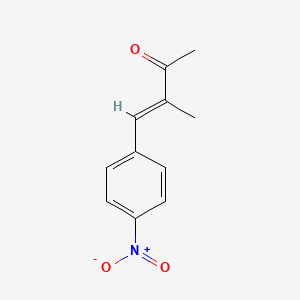

4-(4-Nitrophenyl)-3-methyl-3-buten-2-one

Description

4-(4-Nitrophenyl)-3-methyl-3-buten-2-one (CAS: 3490-37-7) is a nitro-substituted α,β-unsaturated ketone with a molecular weight of 191.19 g/mol . It is characterized by a conjugated system comprising a nitrophenyl group at position 4 and a methyl group at position 3 of the butenone backbone. This compound is primarily utilized as a laboratory chemical and in the synthesis of specialty materials . Its structure enables participation in reactions such as Michael additions and cycloadditions, while the nitro group enhances electron-withdrawing effects, influencing its optical and electronic properties .

Properties

IUPAC Name |

(E)-3-methyl-4-(4-nitrophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(9(2)13)7-10-3-5-11(6-4-10)12(14)15/h3-7H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSZCLQZBNGFIS-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Differences :

- 4-(4-Nitrophenyl)but-3-en-2-one: Nitro group (–NO₂) at the para position.

- 4-(4-Dimethylaminophenyl)but-3-en-2-one: Dimethylamino group (–N(CH₃)₂) at the para position.

Optical Properties: A Z-Scan study (Ethyl Acetate solutions) revealed distinct nonlinear optical (NLO) behaviors due to substituent electronic effects :

| Property | 4-(4-Nitrophenyl)but-3-en-2-one | 4-(4-Dimethylaminophenyl)but-3-en-2-one |

|---|---|---|

| Concentration Range | 0.0047–0.041 M | 0.02–0.23 M |

| NLO Response | Higher polarizability due to –NO₂ | Lower polarizability (electron-donating –N(CH₃)₂) |

The nitro derivative exhibits stronger NLO activity, making it suitable for photonic applications, whereas the dimethylamino analog may prioritize charge-transfer interactions.

4-(4-Nitrophenyl)-3-methyl-3-buten-2-one vs. (E)-4-(4-Nitrostyryl)phenol

Structural Differences :

- This compound : Methyl group at position 3; ketone at position 2.

- (E)-4-(4-Nitrostyryl)phenol: Hydroxyl group (–OH) at position 4; styryl linkage (C=C–Ph).

Optical Properties :

UV-Vis spectroscopy showed:

| Compound | λₘₐₓ (nm) | Application |

|---|---|---|

| This compound | Not reported | Laboratory synthesis |

| (E)-4-(4-Nitrostyryl)phenol | 339 | Organic electronics and liquid crystals |

The hydroxyl group in the styryl derivative enhances solubility in polar solvents, while the methyl group in the butenone analog may sterically hinder certain reactions.

Comparison with α-Isomethyl Ionone (4-(2,6,6-Trimethylcyclohexen-1-yl)-3-methyl-3-buten-2-one)

Structural Differences :

- α-Isomethyl Ionone: Cyclohexenyl substituent with trimethyl groups.

- This compound : Nitrophenyl substituent.

Comparison with Methoxy/Hydroxy-Substituted Analogs

Examples :

Property Comparison :

| Compound | Substituent | Solubility | Reactivity |

|---|---|---|---|

| This compound | –NO₂ | Low in water | High (electrophilic) |

| 4-(4-Methoxyphenyl)-3-buten-2-one | –OCH₃ | Moderate | Moderate (resonance) |

| 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one | –OH, –OCH₃ | High in polar solvents | Prone to oxidation |

Methoxy and hydroxy groups enhance solubility but reduce electrophilicity compared to the nitro derivative.

Table 1. Molecular and Optical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.